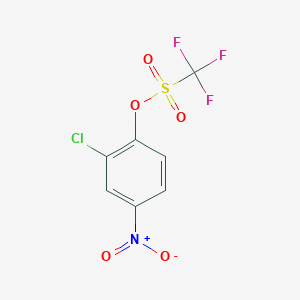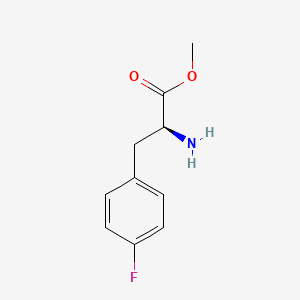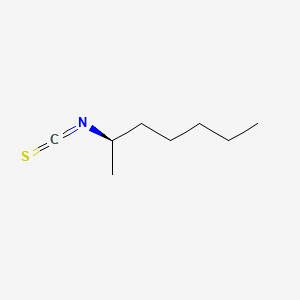
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
The compound “2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a difluorophenoxy group and a carbaldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methyl group, and the attachment of the difluorophenoxy group. The final step would likely be the formation of the carbaldehyde group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a difluorophenoxy group, and a carbaldehyde group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The difluorophenoxy group might undergo nucleophilic substitution reactions. The carbaldehyde group is electrophilic and can be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenoxy group might increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerizations
- Catalysis and Reaction Mechanisms : A method using gold(I)-catalyzed cycloisomerization produced 1H-indole-2-carbaldehydes efficiently. The mechanism involves activation of the alkyne moiety and subsequent steps leading to the product (Kothandaraman et al., 2011).
Synthesis and Antioxidant Properties
- Antioxidant Activity : Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, synthesized from 1H-indole carbaldehyde oxime, exhibited significant antioxidant activity (Gopi & Dhanaraju, 2020).
Copper-Catalyzed Benzannulation
- Synthesis of Polycyclic Compounds : Copper-catalyzed and TEMPO-mediated conditions were used to synthesize unsymmetrically substituted carbazoles and indoles with high yields. These compounds displayed unique Aggregate-Induced Emission (AIE) properties (Guo et al., 2020).
Fluorescence Properties
- Photoactive Materials : The study synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines with high fluorescence quantum yield, positioning them as potential materials for fluorescent and semiconductor applications (Sravanthi & Manju, 2015).
Nucleophilic Substitution Reaction
- Versatile Building Block : 1-Methoxy-6-nitroindole-3-carbaldehyde was shown to be a versatile electrophile, useful in creating various indole derivatives (Yamada et al., 2009).
Synthesis of Heterocyclic Compounds
- Novel Heterocyclic Systems : The reaction of 2-chloro-1H-indole-3-carbaldehydes with certain reactants led to the formation of new heterocyclic systems, indicating potential in drug discovery (Vikrishchuk et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESBTLCWJTUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)





